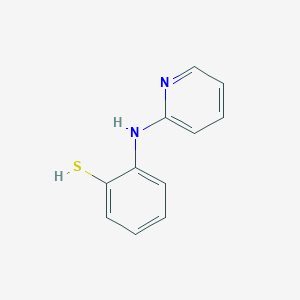

2-(Pyridin-2-ylamino)benzenethiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(pyridin-2-ylamino)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h1-8,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDMZVDWMZEJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 2 Ylamino Benzenethiol and Its Derivatives

Established Synthetic Routes to the Core Scaffold

The construction of the fundamental 2-(pyridin-2-ylamino)benzenethiol framework is predominantly achieved through two main strategies: classical condensation reactions and modern multicomponent approaches.

Condensation Reactions Involving Aminothiophenols and Pyridine (B92270) Derivatives

A foundational and widely employed method for the synthesis of the this compound core involves the condensation of 2-aminothiophenol (B119425) with a suitable pyridine derivative, typically a halopyridine such as 2-chloropyridine. This reaction, often performed under basic conditions, proceeds via a nucleophilic aromatic substitution mechanism where the amino group of 2-aminothiophenol displaces the halide on the pyridine ring.

The reaction conditions for these condensations can be varied to optimize the yield of the desired product. Factors such as the choice of base, solvent, temperature, and the presence of a catalyst can significantly influence the reaction outcome. For instance, the use of a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) at elevated temperatures is a common practice.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Aminothiophenol | 2-Chloropyridine | NaH | DMF | 100 | 75 |

| 2-Aminothiophenol | 2-Bromopyridine | K₂CO₃ | NMP | 120 | 68 |

| 4-Methyl-2-aminothiophenol | 2-Chloropyridine | t-BuOK | DMSO | 110 | 82 |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, related strategies for the synthesis of substituted pyridines and aminothiophenol derivatives suggest the feasibility of such an approach.

A hypothetical multicomponent approach could involve the reaction of an ortho-amino-substituted aromatic thiol, a 1,3-dicarbonyl compound, and an ammonia source. This strategy would leverage the principles of established pyridine syntheses, such as the Hantzsch pyridine synthesis, to construct the pyridine ring while incorporating the aminothiophenol moiety. The development of such MCRs would offer a more atom-economical and convergent route to the target scaffold.

Functionalization and Derivatization Strategies

The this compound scaffold possesses three primary sites for further chemical modification: the thiol group, the pyridine moiety, and the benzene (B151609) ring. This allows for the generation of a diverse library of derivatives with tailored properties.

Modification of the Thiol Group

The thiol group is a highly versatile functional handle that can undergo a variety of transformations, including oxidation and S-alkylation.

Oxidation to Disulfides: The thiol group can be readily oxidized to form the corresponding disulfide. This transformation can be achieved using a range of mild oxidizing agents, such as hydrogen peroxide, iodine, or even air under basic conditions. biolmolchem.comresearchgate.netchemrxiv.orgresearchgate.net The formation of the disulfide linkage can be a crucial step in the synthesis of molecules with specific biological activities or material properties.

| Thiol Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product |

| This compound | H₂O₂ | Ethanol | 25 | Bis(2-(pyridin-2-ylamino)phenyl) disulfide |

| This compound | I₂ | Methanol | 25 | Bis(2-(pyridin-2-ylamino)phenyl) disulfide |

S-Alkylation: The nucleophilic nature of the thiol group allows for facile S-alkylation with various electrophiles, such as alkyl halides or tosylates. This reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. S-alkylation is a common strategy to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

| Thiol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

| This compound | Methyl iodide | K₂CO₃ | Acetone | 50 | 2-(Methylthio)-N-(pyridin-2-yl)aniline |

| This compound | Benzyl bromide | NaH | THF | 25 | 2-(Benzylthio)-N-(pyridin-2-yl)aniline |

Derivatization of the Pyridine Moiety

The pyridine ring in this compound can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the presence of the activating amino group.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group can direct electrophilic substitution to the positions ortho and para to the nitrogen atom of the pyridine ring. Reactions such as nitration and halogenation can be achieved under carefully controlled conditions. youtube.comrsc.org

Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This reactivity can be exploited to introduce various nucleophiles, although the existing amino substituent at the 2-position may hinder further substitution at this site.

Substitutions on the Benzene Ring

The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino and thiol groups. libretexts.orgyoutube.comlibretexts.org These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these activating groups.

Common electrophilic aromatic substitution reactions that can be performed on the benzene ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Acylation: Introduction of an acyl group (-COR) via Friedel-Crafts acylation using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

| Substrate | Reagent | Catalyst | Product (Major Isomer) |

| This compound | N-Bromosuccinimide | - | 4-Bromo-2-(pyridin-2-ylamino)benzenethiol |

| This compound | HNO₃/H₂SO₄ | - | 4-Nitro-2-(pyridin-2-ylamino)benzenethiol |

| This compound | Acetyl chloride | AlCl₃ | 1-(4-(Pyridin-2-ylamino)-3-mercaptophenyl)ethan-1-one |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. For the synthesis of this compound, which typically involves a C-N bond formation via reactions like the Ullmann condensation, green approaches offer significant advantages over conventional methods.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates, improving yields, and often enabling reactions to proceed under milder conditions. researchgate.net The mechanism behind sonochemistry involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. rsc.org

While direct literature on the ultrasound-assisted synthesis of this compound is not abundant, the principles can be applied based on similar transformations. The key C-N bond formation in this target molecule is analogous to the N-arylation of various amines. Ultrasound has been successfully employed in copper-catalyzed Ullmann-type C-N coupling reactions. researchgate.net For instance, the synthesis of N-aryl anthranilic acids has been significantly improved in terms of yield and reaction time using ultrasonic irradiation compared to conventional heating. researchgate.net

A plausible ultrasound-assisted approach for synthesizing this compound would involve the reaction of 2-aminobenzenethiol with a suitable 2-halopyridine in the presence of a copper catalyst and a base. The application of ultrasound would be expected to enhance the rate of this Ullmann-type condensation.

Table 1: Comparison of Conventional Heating vs. Ultrasound-Assisted Synthesis for a Model Ullmann C-N Coupling Reaction

| Parameter | Conventional Heating | Ultrasound-Assisted Synthesis | Reference |

| Reaction Time | Several hours | Minutes to < 1 hour | researchgate.netrsc.org |

| Temperature | High (often >100 °C) | Ambient to moderate | rsc.org |

| Yield | Moderate to good | Good to excellent | researchgate.net |

| Energy Consumption | High | Low |

This table is a generalized comparison based on analogous reactions reported in the literature.

The benefits of this approach include significantly reduced reaction times, lower energy consumption due to milder temperature requirements, and potentially higher product yields.

Catalyst-Mediated Reactions (e.g., Ionic Liquids, Heterogeneous Catalysts)

The choice of catalyst and reaction medium plays a crucial role in the greenness of a synthetic process. Ionic liquids and heterogeneous catalysts are at the forefront of developing more sustainable chemical transformations.

Ionic Liquids:

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and ability to be recycled. acgpubs.org They can act as both the solvent and catalyst in organic reactions. For the synthesis of aminobenzenethiols, ionic liquids like methylimidazolium tetrafluoroborate ([MIM]+[BF4]−) have been shown to be effective, leading to higher yields compared to reactions without an ionic liquid. eurekaselect.com

In the context of synthesizing this compound, an ionic liquid could serve as the reaction medium for the Ullmann condensation of 2-aminobenzenethiol and a 2-halopyridine. The polar nature of many ionic liquids can enhance the solubility of reactants and facilitate the catalytic cycle. Furthermore, some ionic liquids have been designed to also act as ligands for the metal catalyst, enhancing its activity and stability.

Heterogeneous Catalysts:

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often lower cost compared to their homogeneous counterparts. chemistryviews.org For Ullmann-type C-N coupling reactions, various heterogeneous copper-based catalysts have been developed. These include copper nanoparticles supported on materials like silica, carbon, or metal-organic frameworks (MOFs). chemistryviews.orgmdpi.comnih.gov

Table 2: Overview of Green Catalysts for C-N Bond Formation

| Catalyst Type | Example | Advantages | Potential Application in Synthesis of this compound |

| Ionic Liquids | 1-methylimidazolium hydrogen sulfate ([hmin][HSO4]) | Recyclable solvent, can act as a catalyst, enhances reaction rates. acgpubs.org | As a reaction medium and/or catalyst for the coupling of 2-aminobenzenethiol and 2-halopyridine. |

| Heterogeneous Catalysts | Copper nanoparticles on a solid support (e.g., Cu/SiO2) | Easy separation, reusability, reduced metal leaching. nih.gov | Catalyzing the Ullmann condensation between the starting materials. |

| Biocatalysts | Laccases | Environmentally friendly, mild reaction conditions. | Could potentially be used in oxidative coupling reactions to form derivatives. mdpi.com |

This table provides examples of catalyst types that could be applied to the synthesis of the target compound based on literature for similar reactions.

The integration of these green chemistry approaches—ultrasound irradiation and advanced catalytic systems—holds significant promise for the development of sustainable and efficient synthetic routes to this compound and its derivatives. These methods not only align with the principles of environmental stewardship but also offer economic benefits through reduced energy consumption and catalyst recycling.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) Analysis

A relevant example is the structural analysis of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, which shares a similar N-aryl-substituted ortho-phenylene diamine backbone. The X-ray crystallography of this compound revealed an orthorhombic crystal system with the space group Pna2₁ at a temperature of 123 K. nih.gov Such studies are crucial for determining the precise bond lengths, bond angles, and torsion angles that define the molecule's geometry.

To illustrate the type of data obtained from such analyses, the following table presents crystallographic information for a related heterocyclic compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Table 1: Representative Crystallographic Data for a Related Heterocyclic System

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, with hydrogen bonding playing a pivotal role. In the case of 2-(Pyridin-2-ylamino)benzenethiol, the presence of both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen of the pyridine (B92270) ring and the sulfur of the thiol group) suggests the potential for intricate hydrogen bonding networks.

Studies on analogous compounds, such as N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, have demonstrated the formation of strong dual N—H⋯N hydrogen bonds. nih.gov These interactions can lead to the formation of dimers or more extended supramolecular assemblies, significantly influencing the crystal packing. The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle of the bond, are critical parameters determined from SC-XRD data.

The crystal structure of a related compound, 2-(pyridine-2-ylthio)pyridine-1-ium picrate, also reveals the presence of multiple intermolecular hydrogen bonds that contribute to the stability of its molecular packing. researchgate.net An intricate network of hydrogen bonds is also observed in a Ni(II) complex derived from triethanolamine, where they lead to the formation of a two-dimensional structure. researchgate.net

Table 2: Illustrative Hydrogen Bond Geometry in a Related N-heterocyclic Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.88 | 2.15 | 2.95 | 150 |

Tautomeric Equilibria and Conformational Analysis

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for this compound. The conformational flexibility of the molecule further adds to its structural complexity.

Investigation of Keto-Amine/Enol-Imine Tautomerism

For this compound, the most relevant tautomeric equilibrium is the thione-thiol equilibrium, where the proton can reside on the nitrogen (amine form) or the sulfur (thiol form). This is analogous to the well-studied keto-enol and imine-enamine tautomerism in other heterocyclic systems.

Spectroscopic studies, particularly UV spectroscopy, on related 2-anilinopyridine (B1266264) systems have shown that the pyridinoid (amine) tautomeric form is greatly preferred in aqueous solutions. rsc.org The position of this equilibrium can be quantified by pKa measurements, which allow for the determination of the tautomeric equilibrium constant (KT). rsc.org Computational studies, such as those performed on 2-methyl-4-pyridin-2'-yl-1,5-benzodiazepine, can also provide valuable insights into the relative stabilities of different tautomers in various environments. nih.gov

Structural Implications of Intramolecular Hydrogen Bonding

The presence of an intramolecular hydrogen bond can significantly influence the conformation and reactivity of a molecule. In this compound, an intramolecular hydrogen bond can potentially form between the N-H of the amino group and the sulfur atom of the thiol group, or between the thiol S-H and the pyridine nitrogen.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole |

| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate |

| Triethanolamine |

| 2-Anilinopyridine |

| 2-Methyl-4-pyridin-2'-yl-1,5-benzodiazepine |

| 2-Hydroxybenzoic acid |

Coordination Chemistry and Metal Complexes

Ligand Properties and Coordination Modes

There is no available scientific literature that describes the chelation behavior of 2-(Pyridin-2-ylamino)benzenethiol with metal ions. Hypothetically, the molecule could coordinate to a metal center through the pyridine (B92270) nitrogen, the amino nitrogen, and the deprotonated thiol sulfur, potentially acting as a tridentate ligand. However, this has not been experimentally verified in published research.

No studies have been found that investigate or report on the capability of this compound to act as a bridging ligand, linking two or more metal centers.

The electronic properties of this compound as a ligand, including its electron-donating or accepting nature when coordinated to a metal, have not been documented in the scientific literature.

Synthesis of Transition Metal Complexes

There are no published methods or reports on the synthesis of transition metal complexes of this compound with copper(II), nickel(II), cadmium(II), or vanadyl(II).

As no syntheses have been reported, there is no information available on how reaction conditions such as solvent, temperature, stoichiometry, or pH might influence the formation of complexes with this compound.

Spectroscopic and Structural Characterization of Metal Complexes

Spectroscopic Signatures of Complexation (e.g., UV-Vis, IR, NMR, EPR Shifts)

No specific studies detailing the spectroscopic signatures upon complexation of this compound with various metal ions were found. Such studies would typically involve monitoring shifts in the characteristic vibrational frequencies in Infrared (IR) spectroscopy, such as the N-H and S-H stretches, and changes in the pyridine ring vibrations upon coordination to a metal center. Similarly, UV-Visible spectroscopy would be expected to show shifts in absorption bands due to ligand-to-metal or metal-to-ligand charge transfer, and NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon complexation. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) would be a key technique, but no such data for this specific ligand could be located.

Electrochemical Properties of Metal Complexes

Cyclic Voltammetry (CV) Studies

No publications were found that report on the cyclic voltammetry of metal complexes formed with this compound. CV studies are crucial for understanding the redox properties of coordination compounds, such as the potentials at which the metal center or the ligand can be oxidized or reduced.

Redox Behavior and Stability

In the absence of cyclic voltammetry or other electrochemical data, the redox behavior and the stability of different oxidation states of the metal complexes of this compound cannot be described. This information is vital for applications in areas such as catalysis, sensing, and materials science.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(Pyridin-2-ylamino)benzenethiol at the atomic and molecular levels.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 2-aminopyridine, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine optimized molecular geometries. researchgate.netnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation.

For instance, in related aminopyridine derivatives, the planarity of the molecule can be influenced by substituents. In some cases, the conformation is not perfectly planar, with slight twists observed between the pyridine (B92270) and phenyl rings. nih.gov The optimized geometry is the result of a balance between steric and electronic effects within the molecule.

HOMO-LUMO Analysis and Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscirp.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. nih.gov

For aminopyridine derivatives, the HOMO is often distributed over the N-amine group and the C-C and C-N bonds of the pyridine ring, while the LUMO is typically localized on the pyridine ring. nih.gov This distribution of electron density in the frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap can be used to predict the electronic absorption properties of the molecule. scirp.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. These interactions, quantified by second-order perturbation theory, reveal the intramolecular charge transfer and the stability it imparts to the molecule. nih.govuni-muenchen.de

NBO analysis can elucidate the nature of chemical bonds, including their hybridization and polarity. joaquinbarroso.com For example, in a study of a related mercapto-analogue, NBO analysis revealed that the weakness of the S-C sigma bond was due to delocalization from the sulfur lone pair to antibonding orbitals of adjacent bonds. nih.gov This type of analysis helps in understanding the electronic structure beyond the simple Lewis model. uni-muenchen.dempg.de

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for predicting how a molecule will interact with other chemical species. libretexts.orgchemrxiv.org The MEP map uses a color scale to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For molecules containing electronegative atoms like nitrogen and sulfur, the MEP map would show negative potential regions concentrated around these atoms. Conversely, positive potential is generally found around hydrogen atoms. nih.gov These maps provide a visual guide to the reactive sites of the molecule. researchgate.netpinterest.com

Spectroscopic Property Simulations

Computational methods are also employed to simulate and predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations, particularly using DFT, are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, leading to better agreement with experimental spectra. iosrjournals.org

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms within the molecule. iosrjournals.org For example, in aromatic systems, characteristic C-H and C-C stretching and bending vibrations can be identified and assigned. iosrjournals.org This detailed assignment is crucial for interpreting experimental vibrational spectra and confirming the molecular structure.

Calculation of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules with a high degree of accuracy. nih.govresearchgate.net This method, typically employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.netambeed.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, a GIAO calculation would provide predicted ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in its structure. These theoretical values are invaluable for assigning the peaks in experimentally obtained NMR spectra, especially for complex structures where signals may overlap. The accuracy of these predictions is often high enough to distinguish between different isomers or tautomeric forms of a molecule. researchgate.net Studies on related aminopyridine and organosulfur compounds have demonstrated that DFT-GIAO calculations can reliably predict chemical shifts, with deviations from experimental values typically being very small. nih.gov

A representative data table for calculated NMR shifts would be presented here if the data were available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis). ambeed.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands.

A TD-DFT analysis of this compound would help in assigning the absorption bands observed in its experimental UV-Vis spectrum to specific electronic transitions, such as π→π* or n→π* transitions within the aromatic rings and the amino-thiol linkage. The calculations can be performed for the molecule in the gas phase or in different solvents using continuum models (like PCM) to study how the solvent environment affects the electronic spectra. This information is critical for understanding the photophysical properties of the compound. Research on similar aromatic amines and thiols shows that TD-DFT provides results that are in good agreement with experimental spectra.

A representative data table for calculated electronic transitions would be presented here if the data were available.

Intermolecular Interactions and Tautomerism

The arrangement of molecules in the solid state and the potential for tautomeric equilibria are key aspects of the chemistry of this compound, which can be effectively studied using computational methods.

Hirshfeld Surface Analysis for Crystal Packing Interactions

For this compound, a Hirshfeld analysis would reveal the nature and extent of hydrogen bonding (e.g., N-H···S or N-H···N) and π-π stacking interactions between the pyridine and benzene (B151609) rings, which are expected to be significant forces in its crystal structure. This analysis is fundamental for understanding the supramolecular architecture and the physical properties of the solid material. Studies on related heterocyclic compounds frequently use Hirshfeld analysis to explain their solid-state structures.

A representative data table summarizing Hirshfeld contact percentages would be presented here if the data were available.

Thermodynamic Studies of Tautomeric Forms

This compound can potentially exist in different tautomeric forms. Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. For this compound, the principal tautomerism would likely be the amino-imino tautomerism involving the pyridine ring and the exocyclic nitrogen, as well as the thiol-thione tautomerism if the proton from the sulfur atom migrates to a nitrogen on the pyridine ring.

Computational thermodynamic studies, typically using DFT, are employed to determine the relative stabilities of these different tautomers. By calculating the Gibbs free energy of each tautomer, one can predict the position of the tautomeric equilibrium. The calculations can also model the effect of different solvents on this equilibrium. For related compounds like 2-mercaptopyridine, studies have shown that the thione form is generally more stable than the thiol form. A thermodynamic study would clarify which tautomer of this compound is energetically favored under various conditions.

A representative data table of relative energies of tautomers would be presented here if the data were available.

Catalytic Applications

Homogeneous Catalysis

In homogeneous catalysis, catalyst and reactants are in the same phase, often in a liquid solution. The performance of a homogeneous catalyst is highly dependent on the ligand that coordinates to the central metal atom.

Role as Ligand in Metal-Catalyzed Organic Transformations

The molecular structure of 2-(Pyridin-2-ylamino)benzenethiol makes it a promising candidate as a ligand in metal-catalyzed organic transformations. The pyridine (B92270) nitrogen, the amino nitrogen, and the sulfur atom of the thiol group can all act as donor atoms, allowing the molecule to coordinate with a variety of transition metals such as palladium, copper, nickel, and rhodium. This multidentate coordination can stabilize the metal center and influence the catalyst's activity, selectivity, and stability.

The specific geometry and electronic properties of the resulting metal complex would be crucial in determining its catalytic efficacy. For instance, the chelate rings formed upon coordination can create a specific steric environment around the metal center, which can be beneficial for controlling the stereoselectivity of a reaction. The electronic properties of the pyridine and benzene (B151609) rings can also be tuned by introducing different substituents, thereby modulating the electron density at the metal center and influencing its catalytic behavior.

While extensive research on the specific catalytic applications of complexes derived from this compound is not widely available in published literature, the fundamental principles of coordination chemistry suggest its potential utility in a range of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

Applications in C-S Cross-Coupling Reactions

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, leading to the production of various important organosulfur compounds. Transition metal-catalyzed cross-coupling reactions are a powerful tool for achieving this transformation. Given the presence of a thiol group, this compound itself could act as a substrate in C-S cross-coupling reactions.

More significantly, metal complexes bearing this compound as a ligand could potentially catalyze such reactions. Copper and palladium complexes, in particular, are well-known catalysts for C-S cross-coupling. A ligand like this compound could facilitate the catalytic cycle by promoting the oxidative addition of an aryl halide to the metal center and the subsequent reductive elimination of the desired thioether product.

Detailed research findings on the performance of this compound-based catalysts in C-S cross-coupling reactions are not readily found in the existing literature. However, the structural analogy to other successful ligands in this field suggests that it is a viable area for future investigation. The table below outlines the potential components of a hypothetical C-S cross-coupling reaction catalyzed by a complex of this ligand.

| Reaction Component | Potential Role of this compound | Example |

| Ligand | Forms a stable and active complex with a transition metal (e.g., Cu, Pd). | [M(2-(pyridin-2-ylamino)benzenethiolate)Cl] |

| Substrate (Sulfur Source) | The thiol group can act as the nucleophile. | Aryl halide + Thiol |

| Catalyst Precursor | A metal salt that complexes with the ligand in situ. | CuI, Pd(OAc)₂ |

| Base | To deprotonate the thiol and facilitate the catalytic cycle. | K₂CO₃, Cs₂CO₃ |

| Solvent | To dissolve reactants and facilitate the reaction. | Toluene, DMF |

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling.

Incorporation into Metal-Organic Frameworks (MOFs) or Related Hybrid Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The functional groups on the organic linkers can be tailored to introduce specific catalytic sites within the MOF structure. The pyridine and thiol functionalities of this compound make it a potential candidate for use as a linker or a co-linker in the synthesis of MOFs.

If incorporated into a MOF, the pyridine nitrogen could coordinate to the metal nodes, while the thiol group could either remain free to act as a catalytic site or be post-synthetically modified. The resulting MOF would possess a high surface area and well-defined active sites, which are desirable characteristics for a heterogeneous catalyst. Such materials could be explored for applications in gas-phase reactions or liquid-phase reactions where the catalyst can be easily recovered.

There are currently no specific reports in the scientific literature detailing the successful incorporation of this compound into a MOF structure. This remains a theoretical application based on the principles of MOF chemistry.

Catalytic Activity in Condensation, Oxidation, and Coupling Reactions

Once immobilized on a solid support or incorporated into a hybrid material like a MOF, this compound-derived catalysts could be active in a variety of reactions. The basic nature of the pyridine nitrogen could catalyze condensation reactions, such as aldol (B89426) or Knoevenagel condensations. The thiol group, or metal complexes thereof, could be active in oxidation reactions, for example, the oxidation of alcohols or sulfides. Furthermore, immobilized metal complexes could catalyze various coupling reactions in a heterogeneous fashion.

The table below summarizes the potential heterogeneous catalytic applications.

| Reaction Type | Potential Catalytic Site | Hypothetical Application |

| Condensation | Basic pyridine nitrogen | Knoevenagel condensation of aldehydes and active methylene (B1212753) compounds. |

| Oxidation | Thiol group or metal-thiolate complex | Aerobic oxidation of thiols to disulfides. |

| Coupling | Immobilized metal complex | Suzuki or Heck coupling reactions with easy catalyst recovery. |

Potential Applications in Materials Science and Surface Chemistry

Corrosion Inhibition Mechanisms

The efficacy of an organic corrosion inhibitor is primarily determined by its ability to adsorb onto the metal surface and form a protective barrier. This barrier isolates the metal from the corrosive medium, thereby mitigating the electrochemical reactions that lead to corrosion.

The adsorption of 2-(Pyridin-2-ylamino)benzenethiol onto a metal surface like carbon steel is predicated on the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings. These features allow for multiple modes of interaction with the metal surface. The nitrogen atom in the pyridine (B92270) ring, the nitrogen in the amino group, and the sulfur atom in the thiol group all possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the carbon steel surface, leading to the formation of coordinate bonds. Additionally, the π-electrons of the pyridine and benzene (B151609) rings can interact with the metal surface through π-stacking or by donating electron density to the metal.

The nature of this adsorption can be either physisorption, involving weak van der Waals forces and electrostatic interactions, or chemisorption, which involves the formation of stronger coordinate bonds. The specific adsorption mechanism would likely follow established adsorption isotherms such as the Langmuir, Frumkin, or Temkin models, which describe the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage on the metal.

A key aspect of the corrosion inhibition mechanism for compounds like this compound is the potential for the formation of a stable complex with the metal ions on the surface. The thiol group (-SH) can deprotonate to form a thiolate anion (-S⁻), which is a strong ligand for many metal ions, including Fe²⁺/Fe³⁺ present on the surface of carbon steel during corrosion.

The molecule can act as a bidentate or even a tridentate ligand, coordinating with a single metal ion through the pyridine nitrogen, the amino nitrogen, and the sulfur atom. This chelation effect would lead to the formation of a stable, insoluble organometallic layer on the metal surface. This protective film would act as a robust barrier, effectively blocking the active sites for corrosion and preventing the dissolution of the metal.

To gain a deeper, molecular-level understanding of the adsorption process and the inhibitive action of this compound, computational methods such as quantum chemical calculations and molecular dynamics (MD) simulations would be invaluable.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool to investigate the electronic properties of the inhibitor molecule. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and Mulliken charges on the atoms can provide insights into the molecule's reactivity and its potential to donate or accept electrons from the metal surface. A high EHOMO value would indicate a greater tendency to donate electrons to the metal, while a low ELUMO value would suggest a propensity to accept electrons from the metal. The distribution of Mulliken charges would identify the active centers in the molecule responsible for adsorption.

Molecular Dynamics Simulations: MD simulations can model the dynamic behavior of the inhibitor molecules at the metal/solution interface. These simulations can provide a visual representation of how the molecules orient themselves on the surface, the strength of their adsorption, and the nature of their interactions with both the metal surface and the surrounding solvent molecules. By calculating the binding energy between the inhibitor and the metal surface, MD simulations can quantify the stability of the adsorbed layer and predict the inhibitor's effectiveness.

Due to the absence of specific experimental data for "this compound," the following table is a hypothetical representation of data that could be obtained from such computational studies.

| Computational Parameter | Hypothetical Value | Interpretation |

| Quantum Chemistry (DFT) | ||

| EHOMO (eV) | -6.5 | Indicates a good electron-donating ability. |

| ELUMO (eV) | -1.2 | Suggests a capacity to accept electrons from the metal. |

| Energy Gap (ΔE) (eV) | 5.3 | A lower energy gap generally correlates with higher inhibition efficiency. |

| Dipole Moment (μ) (Debye) | 3.8 | A higher dipole moment may enhance the adsorption process. |

| Molecular Dynamics | ||

| Binding Energy (kJ/mol) | -250 | A strong negative value indicates stable adsorption on the metal surface. |

Conclusion and Future Research Directions

Summary of Key Academic Discoveries

Research into 2-(Pyridin-2-ylamino)benzenethiol and its derivatives has primarily focused on their function as ligands in coordination chemistry. The ability of the pyridine (B92270) and thiol moieties to bind with various metal ions has led to the synthesis of numerous metal complexes. jscimedcentral.com

A significant discovery is the role of related nickel pyridinethiolate complexes in catalyzing the light-driven production of hydrogen from aqueous solutions. nih.gov These noble-metal-free systems demonstrate high turnover numbers, highlighting the potential of pyridine-thiolate ligands in renewable energy applications. nih.gov The mechanism often involves the reversible dechelation and protonation of the pyridine nitrogen atoms, which facilitates the formation of hydrogen. nih.gov

Furthermore, the structural versatility of pyridine-based ligands allows for the creation of complexes with diverse geometries, from square planar to distorted octahedral. nih.govresearchgate.net This structural flexibility is crucial for tuning the electronic and, consequently, the catalytic or magnetic properties of the resulting materials. For instance, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to exhibit substantial magnetic anisotropy, with some behaving as field-induced single-molecule magnets (SMMs). rsc.org The synthesis of palladium(II) complexes with pyridine derivatives has also been explored for their catalytic activity in the reduction of aromatic nitrocompounds. researchgate.net

The table below summarizes key findings related to metal complexes of ligands structurally similar to this compound.

| Metal Complex Type | Key Discovery / Application | Reference |

|---|---|---|

| Nickel Pyridinethiolate Complexes | Active catalysts for photocatalytic and electrocatalytic hydrogen production from aqueous solutions. Achieved over 7300 turnovers in 30 hours. | nih.gov |

| Cobalt(II) Pyridine-based Macrocycle Complexes | Exhibit significant magnetic anisotropy and can function as field-induced single-molecule magnets (SMMs). | rsc.org |

| Palladium(II) Pyridine Complexes | Studied as catalysts for the reduction of aromatic nitrocompounds, with catalytic efficiency correlating to ligand basicity. | researchgate.net |

| Copper(II) and Zinc(II) Schiff Base Complexes (from nitropyridin-imino-phenol) | Synthesized and characterized for potential biological applications, showing antioxidant and enzyme inhibitory effects. | nih.gov |

Unexplored Research Avenues and Challenges

Despite these advances, the full potential of this compound remains largely untapped. A primary challenge is the limited number of studies focusing on this specific ligand. Much of the current understanding is extrapolated from related pyridine-thiol or pyridine-amine compounds.

Key unexplored avenues include:

Systematic Study of Metal Complexes: A comprehensive investigation into the coordination chemistry of this compound with a wider range of transition and main group metals is needed. This would help in understanding its coordination preferences and the resulting structural and electronic properties.

Oxidative Catalysis: While its role in reductive catalysis (H₂ production) has been noted, its potential in oxidative catalysis remains to be explored. The amino-thiol functionality could be susceptible to oxidation, which might be harnessed or could present a stability challenge.

Heterobimetallic Systems: The ligand's structure could facilitate the synthesis of heterobimetallic complexes. Such systems, where two different metal centers are held in close proximity, could exhibit unique catalytic activities or magnetic properties not achievable with monometallic complexes. mdpi.com

Polymerization and Material Integration: The potential for incorporating this ligand into polymeric structures or onto surfaces to create functional materials has not been thoroughly investigated.

A significant challenge lies in the potential instability of the thiol group, which can be prone to oxidation, leading to the formation of disulfides. This requires careful handling and synthetic strategies to protect or stabilize the thiol moiety during complexation and application.

Prospects for Advanced Materials and Catalytic Systems

The future for this compound in materials science and catalysis is promising. Based on findings from related compounds, several prospective applications can be envisioned:

Advanced Catalysts: Building on the success of nickel pyridinethiolates in hydrogen production, there is a strong case for developing new catalysts for other important chemical transformations. nih.gov This includes exploring their use in C-C coupling reactions, reduction of CO₂, and other redox processes. The tunability of the ligand's electronic properties through substitution on the pyridine or benzene (B151609) rings offers a clear path to optimizing catalytic performance. researchgate.net

Molecular Sensors: The thiol and pyridine groups are known to interact with specific metal ions and small molecules. This suggests that this compound and its derivatives could be developed as chemosensors for detecting environmental pollutants or biologically relevant species.

Magnetic Materials: The demonstrated ability of related pyridine-containing ligands to produce single-molecule magnets when complexed with cobalt(II) suggests a promising future in the development of high-density information storage and quantum computing materials. rsc.org

Conductive Materials: The presence of sulfur and conjugated π-systems in the metal complexes of this ligand could lead to materials with interesting electrical conductivity properties, potentially applicable in organic electronics. researchgate.net

Future Directions in Mechanistic Biological Studies

While direct biological studies on this compound are scarce, the structural motifs it contains are present in many biologically active molecules. mdpi.comnih.govresearchgate.net This provides a rationale for future investigations into its potential biological roles, focusing on mechanistic understanding rather than therapeutic application.

Future research directions should include:

Enzyme Inhibition Studies: The thiol group is a known inhibitor of certain enzymes, particularly metalloenzymes, through coordination with the active site metal ion. Investigating the interaction of this compound and its metal complexes with specific enzymes, such as urease or carbonic anhydrase, could reveal novel inhibitory mechanisms.

Antioxidant Activity: Thiophenols can act as radical scavengers. Quantitative studies are needed to assess the antioxidant potential of this compound and its complexes, and to understand the mechanism by which it neutralizes reactive oxygen species. Schiff base complexes derived from related structures have already shown antioxidant properties. nih.gov

Metal Chelation and Homeostasis: The compound's ability to chelate metal ions could be studied in the context of disrupting metal homeostasis in pathogenic microbes. Investigating how it interacts with essential metal ions in bacteria or fungi could provide insights into new antimicrobial strategies. nih.gov

Probing Biomolecular Interactions: The ligand could be functionalized with fluorescent tags to serve as a probe for studying its interactions with proteins or nucleic acids. This could help identify potential biological targets and pathways it might influence.

It is crucial that these studies remain at a fundamental, mechanistic level to build a foundational understanding of the compound's bio-inorganic chemistry before any translational applications are considered.

Q & A

Basic: What are the common synthetic routes for 2-(pyridin-2-ylamino)benzenethiol, and how can its purity be validated?

The synthesis often involves nucleophilic substitution or condensation reactions. For example, dithiocarbamate ligands can be prepared via reactions of CS₂ with amines (e.g., 2,2'-dipyridylamine) under basic conditions, followed by metal coordination to stabilize the product . Purity validation typically combines:

- Chromatography : HPLC or TLC to confirm absence of byproducts.

- Spectroscopy : FT-IR for functional group analysis (e.g., S-H stretching at ~2500 cm⁻¹) and NMR for structural confirmation.

- Elemental analysis : Matching experimental and theoretical C/H/N/S percentages .

Advanced: How can X-ray crystallography and SHELX software resolve ambiguities in the structural characterization of this compound derivatives?

Single-crystal X-ray diffraction is critical for unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used to model disorder, hydrogen bonding, and torsional angles. Key steps include:

- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors.

- Disorder modeling : For flexible substituents (e.g., pyridyl groups), partial occupancy or split-site refinement may be needed .

- Validation tools : R-factor analysis and residual electron density maps ensure structural accuracy .

Advanced: How can researchers design and characterize metal complexes using this compound as a ligand?

This ligand’s S and N donors enable stable coordination with transition metals. Methodological considerations:

- Synthesis : React the ligand with metal salts (e.g., NiCl₂ or Zn(OAc)₂) in a degassed solvent (e.g., methanol) to prevent oxidation .

- Characterization :

- UV-Vis : Identify d-d transitions (e.g., Ni²⁺ complexes show bands at ~400–600 nm).

- Cyclic voltammetry : Detect redox-active metal centers (e.g., Ni²⁺/Ni⁰ couples).

- Magnetic susceptibility : Assess spin states in paramagnetic complexes .

Basic: What electrochemical methods are suitable for evaluating this compound’s corrosion inhibition efficiency?

- Potentiodynamic polarization : Measures corrosion current density (icorr) to calculate inhibition efficiency (%) .

- Electrochemical impedance spectroscopy (EIS) : Analyzes charge-transfer resistance and double-layer capacitance to infer adsorption behavior .

- Surface analysis : Post-experiment SEM/EDX confirms inhibitor adsorption on metal substrates .

Advanced: How can contradictory data on the inhibition mechanism of thiol-based compounds (e.g., pH dependence) be resolved?

Conflicting results often arise from varying experimental conditions. Mitigation strategies:

- Controlled studies : Systematically test pH, temperature, and concentration effects.

- Computational modeling : DFT calculations (e.g., Fukui indices) identify reactive sites under different protonation states .

- In situ spectroscopy : Raman or FT-IR monitors real-time adsorption/desorption dynamics .

Advanced: What hybrid experimental-computational approaches optimize this compound for catalytic applications?

- Ligand tuning : Modify substituents (e.g., electron-withdrawing groups on pyridine) to enhance metal-ligand bonding.

- DFT calculations : Predict redox potentials and binding energies for catalytic cycles (e.g., H₂ evolution) .

- Benchmarking : Compare catalytic turnover (TON) and overpotentials with known catalysts .

Basic: How can researchers assess the environmental impact or toxicity of this compound?

- In silico tools : Use QSAR models (e.g., ECOSAR) to predict acute toxicity or biodegradability .

- Microbial assays : Test inhibition of Vibrio fischeri luminescence (ISO 11348-3) for ecotoxicity .

- HPLC-MS : Quantify environmental persistence in simulated degradation studies .

Advanced: What strategies improve the ligand’s stability under oxidative or acidic conditions for industrial catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.